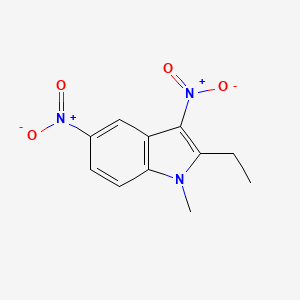
2-Ethyl-1-methyl-3,5-dinitro-1h-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-methyl-3,5-dinitro-1h-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of nitro groups at positions 3 and 5 of the indole ring makes this compound particularly interesting due to its potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methyl-3,5-dinitro-1h-indole typically involves the nitration of 2-Ethyl-1-methyl-1h-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available indole derivatives. The process includes alkylation to introduce the ethyl and methyl groups, followed by nitration to add the nitro groups at the desired positions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-methyl-3,5-dinitro-1h-indole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents like potassium permanganate or chromium trioxide can be used.
Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Reduction: 2-Ethyl-1-methyl-3,5-diamino-1h-indole.
Oxidation: 2-Ethyl-1-methyl-3,5-dinitroso-1h-indole.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
2-Ethyl-1-methyl-3,5-dinitro-1h-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-methyl-3,5-dinitro-1h-indole involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-ethyl-3,5-dinitro-1h-indole: Similar structure but different substitution pattern.
1-Methyl-2-ethyl-3,5-dinitro-1h-indole: Different position of the ethyl and methyl groups.
3,5-Dinitro-1h-indole: Lacks the ethyl and methyl groups.
Uniqueness
2-Ethyl-1-methyl-3,5-dinitro-1h-indole is unique due to the specific positioning of its ethyl and methyl groups, which can influence its reactivity and biological activity. The presence of two nitro groups also makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
3484-17-1 |
|---|---|
Molecular Formula |
C11H11N3O4 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
2-ethyl-1-methyl-3,5-dinitroindole |
InChI |
InChI=1S/C11H11N3O4/c1-3-9-11(14(17)18)8-6-7(13(15)16)4-5-10(8)12(9)2/h4-6H,3H2,1-2H3 |
InChI Key |
GIBAWVVBJMJZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14155223.png)
![4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14155234.png)
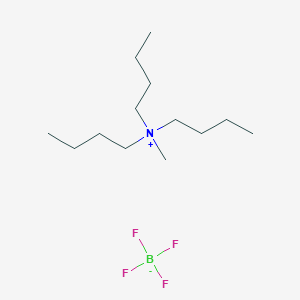
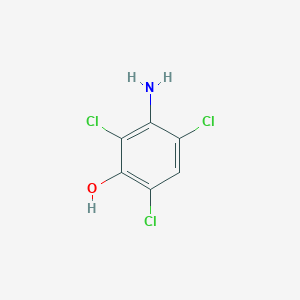
![6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14155254.png)
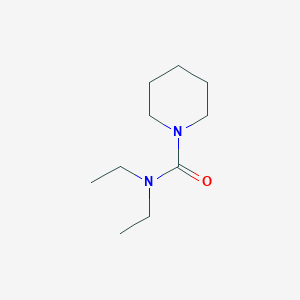
![2'-(3,4-dimethoxyphenyl)-7'-fluoro-1'-[(4-methylphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14155262.png)
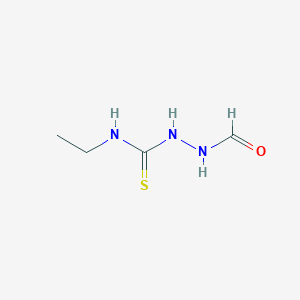
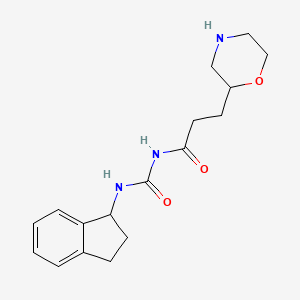
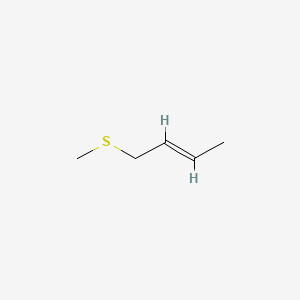
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide](/img/structure/B14155288.png)
![N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B14155294.png)
![1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14155305.png)
